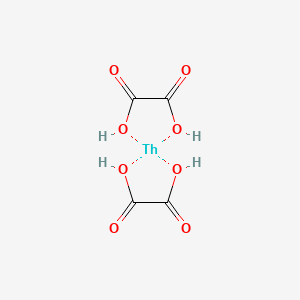
Thorium oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium oxalate is a useful research compound. Its molecular formula is C4H4O8Th and its molecular weight is 412.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112248. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nuclear Fuel Technology
1.1 Hydrothermal Conversion to Thorium Dioxide
One of the primary applications of thorium oxalate is its conversion to thorium dioxide (ThO2) through hydrothermal processes. This conversion is significant for developing advanced nuclear fuels. ThO2 exhibits several advantages over uranium dioxide (UO2), including higher thermal conductivity and a greater melting point, making it a desirable alternative for nuclear reactors. The hydrothermal treatment allows for controlled crystallization, leading to high-purity ThO2 with minimal impurities .
Case Study: Hydrothermal Conversion Parameters
A study investigated the hydrothermal conversion of this compound at various temperatures and pH levels. The results indicated that optimal conditions for producing high-quality ThO2 involved maintaining a temperature above 220°C and adjusting pH values above 1. The residual carbon content in the resulting ThO2 was found to be around 0.36 wt.% .
| Parameter | Optimal Value |
|---|---|
| Temperature | > 220°C |
| pH | > 1 |
| Residual Carbon | ~0.36 wt.% |
Environmental Remediation
2.1 Co-precipitation of Heavy Metals
This compound has been studied for its ability to co-precipitate heavy metals such as plutonium and americium from aqueous solutions. This application is crucial in environmental remediation efforts, particularly in nuclear waste management. The co-precipitation process utilizes this compound's high affinity for these actinides, effectively removing them from contaminated water sources .
Case Study: Heavy Metal Removal Efficiency
A technical report detailed the effectiveness of this compound in removing plutonium and americium from supernatants generated during plutonium processing. The study demonstrated that this compound could selectively precipitate these heavy metals with high efficiency, indicating its potential utility in nuclear waste treatment facilities .
Analytical Chemistry
3.1 Solubility Studies
This compound's solubility characteristics have been extensively studied to understand its behavior in various chemical environments. These studies are essential for developing analytical methods for detecting thorium and other actinides in environmental samples .
Case Study: Solubility Measurement Techniques
Research conducted at the Savannah River Laboratory measured the solubility of this compound across different concentrations of oxalic acid and nitric acid. The findings revealed distinct morphological differences between oxalate-lean and oxalate-rich precipitates, providing insights into precipitation theories applicable to actinide chemistry .
| Concentration Range (M) | Morphological Characteristics |
|---|---|
| 0.001 - 10 | Variations in particle size and shape |
Propiedades
Número CAS |
2040-52-0 |
|---|---|
Fórmula molecular |
C4H4O8Th |
Peso molecular |
412.11 g/mol |
Nombre IUPAC |
oxalic acid;thorium |
InChI |
InChI=1S/2C2H2O4.Th/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |
Clave InChI |
MVVXFNGAKVVFBW-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |
SMILES canónico |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |
Key on ui other cas no. |
2040-52-0 |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















